1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUHFKCLPVNXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936243 | |
| Record name | N-(4-Bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16018-66-9 | |
| Record name | Guanidine, 1-(p-bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine (hereafter referred to as Compound 1) is a guanidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a p-bromophenyl group and a pyrimidinyl moiety, which are known to influence its pharmacological properties. This article reviews the biological activity of Compound 1, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of Compound 1 typically involves multi-step chemical reactions starting from commercially available precursors. A common synthetic route includes:
- Formation of the Pyrimidine Ring : The pyrimidine component is synthesized via cyclization reactions involving appropriate starting materials.
- Guanidination : The introduction of the guanidine functional group is achieved through reactions with guanidine derivatives.
- Bromination : The p-bromophenyl group is introduced to enhance biological activity and solubility.
The overall yield of these synthetic processes can vary, with reported yields around 52.8% for specific synthetic routes involving related compounds .
Antitumor Activity
Recent studies have indicated that Compound 1 exhibits significant antitumor activity. For instance, in vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, mediated by the downregulation of cyclins and upregulation of cyclin-dependent kinase inhibitors (CDKIs) .
Anti-inflammatory Effects
Compound 1 has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is attributed to the suppression of NF-κB signaling pathways, which play a critical role in inflammatory responses .
The biological activity of Compound 1 can be linked to its interaction with specific molecular targets:
- Kinase Inhibition : Preliminary studies suggest that Compound 1 may act as a kinase inhibitor, affecting pathways involved in cell growth and survival.
- Receptor Modulation : The compound may modulate receptor activity related to inflammation and tumor progression.
Case Studies
Several case studies have highlighted the efficacy of Compound 1 in preclinical models:
- Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, treatment with Compound 1 resulted in a significant reduction in tumor volume compared to control groups, indicating its potential as a therapeutic agent for aggressive breast cancers .
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of Compound 1 significantly reduced edema and inflammatory cell infiltration in tissues .
Comparative Data
The following table summarizes key biological activities and effects observed with Compound 1 compared to other related compounds:
| Compound | Antitumor Activity | Anti-inflammatory Activity | Mechanism |
|---|---|---|---|
| This compound | High | Moderate | Kinase inhibition |
| Similar Guanidine Derivative A | Moderate | High | NF-κB pathway modulation |
| Similar Guanidine Derivative B | Low | Low | Unknown |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine involves several steps, typically starting from commercially available precursors. The compound is characterized by its guanidine core, which is modified with a p-bromophenyl group and a 4,6-dimethyl-2-pyrimidinyl moiety. The structural features contribute to its biological activity and interaction with various biological targets.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that compounds containing similar structural motifs can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, derivatives with pyrimidine cores showed significant inhibition of COX-1 and COX-2 activities, suggesting that this compound may also exhibit similar effects .
Antiviral Activity
Research has indicated that pyrimidine derivatives can act as potent antiviral agents. The guanidine group in this compound may enhance its ability to inhibit viral replication mechanisms. Studies on related compounds have shown promising results against various viruses, making this class of compounds a target for further antiviral drug development .
Antifibrotic Effects
The compound has also been explored for its antifibrotic properties. Recent investigations into similar pyrimidine derivatives revealed their capacity to inhibit collagen synthesis and reduce fibrosis markers in vitro. This suggests that this compound could be a candidate for treating fibrotic diseases .
Agricultural Applications
In addition to its medicinal uses, this compound has potential applications in crop protection. Pyrimidine derivatives have been explored for their efficacy as herbicides and fungicides due to their ability to disrupt specific biochemical pathways in plants and pathogens . This dual functionality makes the compound attractive for agricultural research.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Guanidine-Based Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
The 4,6-dimethylpyrimidinyl moiety is conserved across analogs, suggesting its role in hydrogen bonding or π-π stacking interactions .
Physicochemical Properties: The target compound's higher molecular weight (320.188 g/mol) compared to trifluoromethyl analogs (~309 g/mol) may reduce aqueous solubility but improve membrane permeability .
Hypoglycemic Activity:
Guanidine derivatives like 1-(4-(2-(4-substitutedphenylamino)-2-oxoethyl)phenylsulfonyl)-3-(4-substitutedbenzoyl)guanidine () exhibit hypoglycemic effects via sulfonylurea receptor modulation. The target compound’s pyrimidinyl group may mimic sulfonylurea binding motifs, though direct activity data is unavailable .
Antifungal Activity:
Compound Tx 11 () demonstrates antifungal properties linked to its thioxanthenone core. The target compound lacks this moiety but retains the guanidine group, which may confer activity through alternative mechanisms (e.g., membrane disruption) .
Preparation Methods
Preparation of 2-Cyanamido-4,6-dimethylpyrimidine
The foundational step involves converting 2-amino-4,6-dimethylpyrimidine into its cyanamide derivative. This is achieved by treating 2-amino-4,6-dimethylpyrimidine with cyanogen bromide (CNBr) in the presence of sodium hydroxide. The reaction proceeds via nucleophilic substitution, replacing the amino group with a cyanamide moiety:
Optimization Notes :
Guanidine Formation with p-Bromophenylamine
The cyanamide intermediate reacts with p-bromophenylamine under acidic conditions (e.g., HCl or trimethylsilyl chloride) to form the target guanidine. The mechanism involves nucleophilic attack by the amine on the electrophilic cyanamide carbon, followed by proton transfer and rearrangement:
Key Parameters :
-
Solvent : Tetrahydrofuran (THF) or ethanol.
-
Catalyst : 10 mol% HCl enhances reaction rate.
Characterization Data :
-
IR (KBr) : 3367 cm⁻¹ (N–H stretch), 1592 cm⁻¹ (C=N), 1074 cm⁻¹ (C–Br).
-
¹H NMR (DMSO-d₆) : δ 2.33 (s, 6H, CH₃), 6.89–7.92 (m, 4H, Ar–H), 8.12 (s, 1H, NH).
Cyclocondensation of Chalcones with Guanidine
Chalcone Synthesis
Chalcones bearing p-bromophenyl groups are synthesized via Claisen-Schmidt condensation between p-bromoacetophenone and aryl aldehydes. For example:
Pyrimidine Ring Formation
The chalcone reacts with guanidine nitrate in ethanol under reflux to form 2-amino-4,6-diarylpyrimidines. While this method typically yields aminopyrimidines, modifying the guanidine source (e.g., using N-cyano guanidines) can direct the formation of guanidine-substituted pyrimidines:
Limitations :
-
Low regioselectivity for guanidine substitution.
-
Requires post-synthetic modifications to introduce the guanidine group.
Substitution Reactions on Pyrimidine Precursors
2-Chloro-4,6-dimethylpyrimidine as a Substrate
2-Chloro-4,6-dimethylpyrimidine reacts with preformed p-bromophenylguanidine in the presence of potassium carbonate. The chloride leaving group is displaced by the guanidine nucleophile:
Reaction Conditions :
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Cyanamide route | 85% | >98% | Moderate | High |
| Chalcone cyclocondensation | 50% | 90% | High | Low |
| Substitution reaction | 70% | 95% | Low | Moderate |
Advantages of Cyanamide Route :
-
High regioselectivity.
-
Minimal byproducts.
-
Adaptable to microwave-assisted synthesis (reduces time to 30 minutes).
Mechanistic Insights and Side Reactions
Rearrangement Pathways
During the cyanamide route, intermediates may undergo thermal rearrangement to form pyrimido-triazinones (Figure 1). For example, heating above 100°C promotes ring expansion via ethanolytic cleavage, necessitating strict temperature control.
Competing Nucleophilic Attacks
In substitution reactions, the guanidine’s primary amine may attack pyrimidine at multiple positions, leading to regioisomers. Using bulky bases (e.g., DBU) or low temperatures minimizes this issue.
Industrial-Scale Considerations
Cost Analysis
-
Cyanogen bromide : Expensive but recyclable.
-
p-Bromophenylamine : Commercially available at ~$200/g.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine?
- Methodological Answer : The compound can be synthesized via oxidation of thiourea intermediates. For example, a related guanidine derivative (S13) was prepared by reacting 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)thiourea with aqueous NH₃ and NaClO₂ in DMF at 80°C for 3 hours, yielding 35% after purification . Alternative routes involve condensation of substituted pyrimidines with guanidine derivatives, as seen in sulfamethazine synthesis, where 2-amino-4,6-dimethylpyrimidine reacts with sulfanilamide intermediates .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer : Analytical techniques such as LCMS (for molecular weight confirmation, e.g., M+1 = 272.1 ), reversed-phase HPLC (for purity >97% ), and NMR spectroscopy (¹H/¹³C for structural elucidation ) are critical. High-resolution mass spectrometry (HRMS) further validates molecular formulae .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
